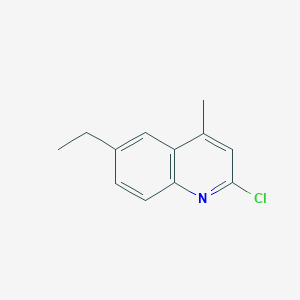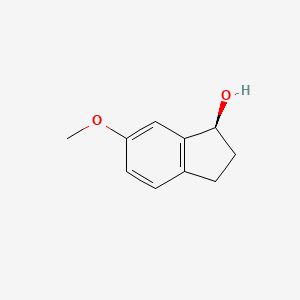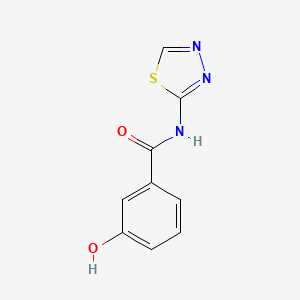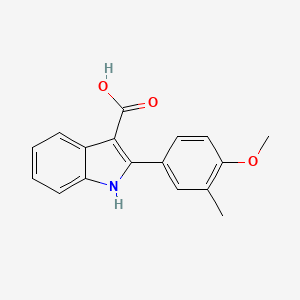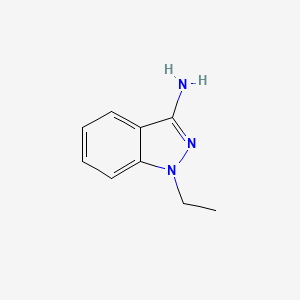![molecular formula C12H17NO B1416299 (Cyclopropylmethyl)[(4-methoxyphenyl)methyl]amine CAS No. 1019611-33-6](/img/structure/B1416299.png)
(Cyclopropylmethyl)[(4-methoxyphenyl)methyl]amine
Overview
Description
Molecular Structure Analysis
The molecular structure of CMPMA is represented by the formula C12H17NO . The InChI code is 1S/C12H17NO/c1-14-12-6-4-11(5-7-12)9-13-8-10-2-3-10/h4-7,10,13H,2-3,8-9H2,1H3 .Physical And Chemical Properties Analysis
CMPMA has a molecular weight of 191.27 . The exact physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Scientific Research Applications
1. Analgesic Activity
A study by Jacoby et al. (1981) explored the analgesic properties of various compounds, including N-(cyclopropylmethyl) m-hydroxy derivatives. These compounds demonstrated marginal analgesic activity in mice, highlighting their potential use in pain relief research (Jacoby, Boon, Darling, & Willette, 1981).
2. Antagonistic Properties Against Substance P
Research by Snider et al. (1991) identified a compound, closely related to (Cyclopropylmethyl)[(4-methoxyphenyl)methyl]amine, as a potent nonpeptide antagonist of the substance P (NK1) receptor. This discovery is significant for studying the physiological properties of substance P and its role in diseases (Snider, Constantine, Lowe, Longo, Lebel, Woody, Drozda, Desai, Vinick, & Spencer, 1991).
3. Non-Narcotic Analgesic Agents
Epstein et al. (1981) synthesized a series of compounds including N-(cyclopropylmethyl) analogues, finding that these showed significant analgesic potency. This research suggests potential applications in developing non-narcotic analgesic agents (Epstein, Brabander, Fanshawe, Hofmann, Mckenzie, Safir, Osterberg, Cosulich, & Lovell, 1981).
4. Antiproliferative Activity
A study by Lu et al. (2021) focused on synthesizing and examining the crystal structure of a molecule structurally related to (Cyclopropylmethyl)[(4-methoxyphenyl)methyl]amine. This molecule showed significant antiproliferative activity against cancer cell lines, indicating potential use in cancer research (Lu, Zhao, Sun, Ji, Huang, & Ge, 2021).
5. Monoamine Oxidase Inhibition
Ferguson and Keller (1975) explored the monoamine oxidase inhibiting activity of a series of compounds including derivatives of (Cyclopropylmethyl)[(4-methoxyphenyl)methyl]amine. This research provides insights into potential applications in neurological disorders and psychotherapy (Ferguson & Keller, 1975).
properties
IUPAC Name |
1-cyclopropyl-N-[(4-methoxyphenyl)methyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-14-12-6-4-11(5-7-12)9-13-8-10-2-3-10/h4-7,10,13H,2-3,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVHXOAOGYFJSLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNCC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Cyclopropylmethyl)[(4-methoxyphenyl)methyl]amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[5-(Chloromethyl)-1,2-oxazol-3-yl]pyridine](/img/structure/B1416216.png)
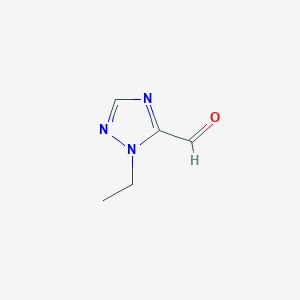
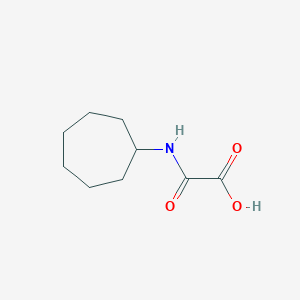
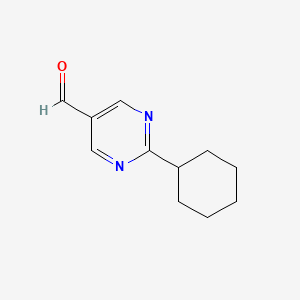
![2-Chloro-6-[(4-methyl-1-piperazinyl)carbonyl]pyrazine](/img/structure/B1416221.png)
